Sodium lauryl ether sulfate

Description

The exact mass of the compound Lauryl ether sulfate sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium lauryl ether sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium lauryl ether sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;1-dodecoxydodecane;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVRDGHCVNAOIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

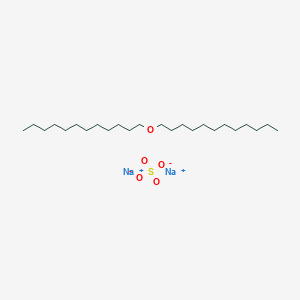

Canonical SMILES |

CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68585-34-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of sodium lauryl ether sulfate micelles

An In-depth Technical Guide on the Physicochemical Properties of Sodium Lauryl Ether Sulfate (B86663) (SLES) Micelles

Introduction

Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant with the general formula CH₃(CH₂)₁₁(OCH₂CH₂)ₙOSO₃Na, is a cornerstone ingredient in a vast array of personal care and cleaning products.[1][2] Its widespread use stems from its excellent detergency, foaming capabilities, and relative mildness compared to its non-ethoxylated counterpart, sodium lauryl sulfate (SLS).[3] A key characteristic of SLES in aqueous solutions is its ability to self-assemble into colloidal structures known as micelles above a certain concentration.[4] These micelles are fundamental to the functional properties of SLES, acting as nanoscale reactors and solubilization vehicles.

This technical guide provides a comprehensive overview of the core physicochemical properties of SLES micelles. It is intended for researchers, scientists, and drug development professionals who utilize SLES and require a deep understanding of its behavior at a molecular level. The guide details the formation and structure of these aggregates, presents key quantitative data, outlines experimental protocols for their characterization, and explores the factors that modulate their properties.

Micelle Formation and Structure

The self-assembly of SLES into micelles is driven by its amphiphilic nature.[1] The molecule consists of a long hydrophobic alkyl chain (the lauryl group) and a hydrophilic head group composed of an ethoxy chain and a terminal sulfate group.[4] In aqueous environments, the hydrophobic tails seek to minimize their contact with water, a phenomenon known as the hydrophobic effect.

Above a specific concentration, the Critical Micelle Concentration (CMC), this energy minimization is most effectively achieved through the spontaneous aggregation of SLES monomers into micelles.[5] In this arrangement, the hydrophobic tails form a nonpolar core, while the hydrophilic sulfate and ethoxy head groups orient themselves outward, creating a polar corona that interfaces with the surrounding water.[4] This process is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.

While often depicted as spherical, the shape and size of SLES micelles are highly dependent on solution conditions. Factors such as surfactant concentration, the degree of ethoxylation (n), temperature, and the presence of electrolytes can induce transitions from spherical to more complex structures like rod-shaped or long, entangled worm-like micelles.[1][6]

Core Physicochemical Properties

The functional behavior of SLES is dictated by several key physicochemical parameters that describe the formation and characteristics of its micelles.

Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant at which micelle formation begins. It is a fundamental property that indicates the efficiency of a surfactant. Below the CMC, SLES exists primarily as individual monomers, and the surface tension of the solution decreases significantly with increasing concentration. Above the CMC, the additional surfactant monomers aggregate into micelles, and properties like surface tension and conductivity exhibit a distinct change in their concentration dependence.[5]

Several factors influence the CMC of SLES:

-

Degree of Ethoxylation (n): The insertion of ethylene (B1197577) oxide (EO) groups between the lauryl chain and the sulfate head group generally increases the hydrophilicity of the molecule. However, studies have shown that for SLES, the CMC is relatively independent of the degree of ethoxylation for low values of 'n'.[7]

-

Temperature: The relationship between temperature and the CMC of ionic surfactants is typically U-shaped.[8] Initially, an increase in temperature disrupts the structured water around the hydrophobic tails, favoring micellization and thus lowering the CMC.[9] Beyond a certain temperature, the increased kinetic energy of the monomers disfavors aggregation, leading to an increase in the CMC.[10][11]

-

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), significantly reduces the CMC.[12] The added counterions (Na⁺) shield the electrostatic repulsion between the anionic sulfate head groups in the micelle, making aggregation more favorable at lower concentrations.[13]

Table 1: Critical Micelle Concentration (CMC) of SLES under Various Conditions

| SLES Type (Avg. EO units) | Temperature (°C) | Added Electrolyte | CMC (mM) | Reference |

|---|---|---|---|---|

| SLES | Ambient (~23) | None | 8.214 | [14] |

| SLES (Commercial) | Ambient | None | ~0.69 (0.2 g/L) | [15] |

| SLE₁S, SLE₂S, SLE₃S | 23 | None | ~0.80 | [7][16] |

| SDS (SLE₀S) | 25 | None | ~8.45 | [10] |

| SDS (SLE₀S) | 32.1 | None | Decreases from 22.1°C | [10] |

| SDS (SLE₀S) | 42.3 - 71.0 | None | Increases with temp. | [10] |

| SLES | Not Specified | NaCl | CMC decreases |[6][12] |

Aggregation Number (Nagg)

The aggregation number is the average number of SLES monomers that constitute a single micelle.[17] This parameter is directly related to the size and geometry of the micelle.

-

Effect of Ethoxylation: Similar to the CMC, the average aggregation number has been found to be largely independent of the degree of ethoxylation for SLES with 1 to 3 EO units.[7]

-

Effect of Electrolytes: The addition of salt screens the repulsion between head groups, allowing more monomers to pack into a single micelle, thereby increasing the aggregation number.[6] This can also promote a change in micelle shape from spherical to cylindrical.

Table 2: Aggregation Number (Nagg) of SLES Micelles

| SLES Type (Avg. EO units) | Temperature (°C) | Added Electrolyte | Aggregation Number (Nagg) | Reference |

|---|---|---|---|---|

| SLE₁S, SLE₂S, SLE₃S | 23 | None | ~43 | [7] |

| SLES-CMEA Mixtures | Not Specified | NaCl | Increases |[6] |

Micelle Size and Shape

The size of SLES micelles is typically characterized by their hydrodynamic diameter or radius, which can be measured using techniques like Dynamic Light Scattering (DLS). In simple aqueous solutions, SLES micelles are small and spherical, often with diameters in the range of 3-5 nm.[18]

However, the addition of electrolytes or co-surfactants can cause a significant growth in micelle size.[6] This occurs through a sphere-to-rod transition, where the micelles elongate and can become worm-like, leading to a dramatic increase in the solution's viscosity.[6][19]

Table 3: Hydrodynamic Size of SLES Micelles

| System | Conditions | Hydrodynamic Size (Diameter, nm) | Reference |

|---|---|---|---|

| SLES | Aqueous solution | 3 ± 1 | [18] |

| SLES-CMEA Mixtures | 5-10 wt% surfactant, with NaCl | Substantial growth (worm-like micelles) |[6] |

Surface Tension and Conductivity

The measurement of surface tension and electrical conductivity provides valuable information about the micellization process.

-

Surface Tension: As SLES monomers are added to water, they first adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated, micelles begin to form, and the surface tension remains relatively constant with further addition of SLES. The surface tension at the CMC (γ_CMC) is a measure of the maximum reduction in surface tension the surfactant can achieve. For a commercial SLES, a value of around 34 mN/m has been reported at its CMC.[20]

-

Conductivity: In a solution of an ionic surfactant like SLES, the electrical conductivity increases with concentration as more charge-carrying monomers are added.[21] At the CMC, the formation of micelles leads to a decrease in the overall mobility of the charge carriers because the surfactant ions are now part of a larger, slower-moving aggregate, and a fraction of the counterions become associated with the micelle.[12] This results in a distinct break in the plot of conductivity versus concentration, which is a widely used method to determine the CMC.[14][22] The ratio of the slopes of the plot after and before the CMC can be used to estimate the degree of micelle ionization.

Table 4: Surface Tension and Conductivity Properties of SLES

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Surface Tension at CMC | ~34 mN/m | Commercial SLES, aqueous solution | [20] |

| Conductivity Behavior | Break in slope at CMC | Aqueous solution |[22][23] |

Experimental Protocols

Accurate characterization of SLES micelles relies on precise experimental techniques. This section details the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

A. Surface Tensiometry

-

Principle: This method relies on measuring the surface tension of solutions with varying surfactant concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease and plateaus.[24]

-

Apparatus: A surface tensiometer, commonly employing the du Noüy ring or Wilhelmy plate method.[24][25]

-

Methodology:

-

Prepare a concentrated stock solution of SLES in deionized water.

-

Create a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC.

-

Calibrate the tensiometer using a liquid of known surface tension (e.g., pure water, ~72 mN/m at 25°C).

-

Measure the surface tension of each SLES solution, ensuring the platinum ring or plate is thoroughly cleaned between measurements to avoid cross-contamination.[24]

-

Allow each solution to equilibrate before measurement, as surface tension can be dynamic.

-

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the SLES concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection point of the extrapolated lines from these two regions.

B. Conductometry

-

Principle: This technique measures the electrical conductivity of the surfactant solution as a function of concentration. The formation of micelles alters the mobility of ions, causing a distinct change in the slope of the conductivity vs. concentration plot.[12]

-

Apparatus: A calibrated conductivity meter with a temperature probe.

-

Methodology:

-

Prepare a series of SLES solutions of known concentrations in high-purity deionized water.

-

Ensure all solutions are at a constant, recorded temperature, as conductivity is temperature-dependent.[21]

-

Measure the specific conductivity of each solution, starting from the most dilute to minimize carryover effects.

-

-

Data Analysis: Plot the specific conductivity (κ) versus the SLES concentration (C). The plot will exhibit two linear segments with different slopes. The point of intersection of these two lines corresponds to the CMC.[14]

Determination of Aggregation Number (Nagg)

Fluorescence Quenching

-

Principle: This is a widely used method to determine the aggregation number of micelles.[17] It involves a fluorescent probe (P) and a quencher (Q), both of which are preferentially solubilized within the micelles. The fluorescence of the probe is "quenched" (diminished) upon close contact with a quencher. By measuring the decrease in fluorescence intensity as a function of quencher concentration, and assuming a statistical distribution (e.g., Poisson) of quenchers among the micelles, the average number of surfactant molecules per micelle (Nagg) can be calculated.[26][27][28]

-

Apparatus: A steady-state or time-resolved spectrofluorometer.[27]

-

Reagents:

-

SLES solution at a concentration well above the CMC.

-

Fluorescent probe: Pyrene is a common choice.

-

Quencher: A surfactant-like molecule such as cetylpyridinium (B1207926) chloride is often used to ensure it resides in the micelle.[26]

-

-

Methodology:

-

Prepare a series of SLES solutions, each with a fixed concentration of SLES (e.g., 10x CMC) and a fixed, low concentration of the fluorescent probe (pyrene).

-

To each of these solutions, add varying amounts of the quencher stock solution.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity of the probe in each sample at its emission maximum, using a fixed excitation wavelength.

-

-

Data Analysis (Steady-State Method): The data is often analyzed using the Turro-Yekta equation: ln(I₀ / I) = [Q] / ([S] - CMC) * Nagg Where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, [Q] is the total quencher concentration, and [S] is the total surfactant concentration. A plot of ln(I₀ / I) versus [Q] should be linear, and Nagg can be calculated from the slope.

Determination of Micelle Size

Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered from particles undergoing random Brownian motion in a solution.[5] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations. By analyzing these fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rₕ) is then calculated using the Stokes-Einstein equation: Rₕ = k₈T / (6πηD) where k₈ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[29]

-

Apparatus: A DLS instrument equipped with a laser, a detector, and a correlator.

-

Methodology:

-

Prepare SLES solutions at the desired concentration (above CMC), temperature, and ionic strength.

-

Filter the samples through a fine-pore filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust and other large contaminants that would interfere with the measurement.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Perform the measurement, during which the instrument's correlator analyzes the intensity fluctuations over time.

-

-

Data Analysis: The instrument's software processes the autocorrelation function of the scattering intensity to calculate the diffusion coefficient and, subsequently, the particle size distribution, providing the mean hydrodynamic diameter and a polydispersity index (PDI) to indicate the width of the distribution.[5] It is crucial to use the correct solvent viscosity for accurate size determination, which may require separate viscosity measurements for concentrated systems.[29][30]

Conclusion

The physicochemical properties of sodium lauryl ether sulfate micelles are multifaceted and highly sensitive to their environment. Key parameters such as the critical micelle concentration, aggregation number, and micellar size are intricately linked and governed by factors including the degree of ethoxylation, temperature, and electrolyte concentration. A thorough understanding and precise measurement of these properties, using techniques like tensiometry, conductometry, fluorescence quenching, and dynamic light scattering, are essential for formulators and researchers. This knowledge enables the rational design of SLES-based systems for a wide range of applications, from optimizing cleaning formulations to developing sophisticated drug delivery vehicles, by allowing for the fine-tuning of micellar structure and behavior to achieve desired performance characteristics.

References

- 1. Studying the Structure of Sodium Lauryl Ether Sulfate Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium laureth sulfate - SLES - Descrizione [tiiips.com]

- 4. Sodium Lauryl Ether Sulfate: Understanding Its Chemical Structure and Applications_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. scispace.com [scispace.com]

- 10. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 11. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmacy180.com [pharmacy180.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Effects of formulation conditions on micellar interactions and solution rheology in multi-component micellar systems [dspace.mit.edu]

- 20. researchgate.net [researchgate.net]

- 21. haoyuechemical.com [haoyuechemical.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. commons.erau.edu [commons.erau.edu]

- 25. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 30. muser-my.com [muser-my.com]

The Disruption of Order: A Technical Guide to the Interaction of Sodium Lauryl Ether Sulfate with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Sodium Lauryl Ether Sulfate (B86663) (SLES) is a ubiquitous anionic surfactant found in a vast array of consumer and industrial products. Its interaction with lipid bilayers, the fundamental structure of cell membranes, is of critical importance in fields ranging from toxicology and dermatology to drug delivery and formulation science. This technical guide provides an in-depth exploration of the mechanisms governing the interaction of SLES with lipid bilayers, supported by quantitative data and detailed experimental methodologies.

The Molecular Mechanism of Interaction: A Stepwise Disruption

The interaction of SLES with a lipid bilayer is a multi-stage process driven by the amphipathic nature of the surfactant molecule, which possesses a hydrophilic sulfate head group and a hydrophobic alkyl chain. This process can be broadly categorized into three key stages: monomer partitioning, membrane saturation and destabilization, and eventual solubilization into mixed micelles.

-

Monomer Partitioning and Insertion: At concentrations below its critical micelle concentration (CMC), SLES exists as individual monomers in the aqueous phase. These monomers readily partition into the lipid bilayer, inserting their hydrophobic tails into the acyl chain region of the membrane while the hydrophilic head groups remain at the water-membrane interface. This initial insertion disrupts the local lipid packing.

-

Membrane Saturation and Destabilization: As the concentration of SLES in the bilayer increases, it leads to significant alterations in the physicochemical properties of the membrane. The presence of the bulky, charged SLES headgroups can induce curvature stress. Unlike surfactants like Sodium Dodecyl Sulfate (SDS) which tend to decrease the conformational order of lipid chains, SLES has been shown to increase the conformational order and stiffness of model stratum corneum lipid membranes.[1] This is attributed to the hygroscopic nature of SLES, which increases water sorption into the membrane.[1]

-

Micellization and Solubilization: Upon reaching a saturation point, the bilayer can no longer accommodate additional SLES monomers without catastrophic loss of integrity. At or above the CMC, SLES molecules aggregate to form micelles, which can then extract lipid molecules from the bilayer, leading to the formation of mixed SLES-lipid micelles and the complete solubilization of the membrane.[2][3][4] This process is often preceded by the formation of transient pores and other membrane defects.

The following diagram illustrates the proposed three-stage model of lipid bilayer solubilization by surfactants like SLES.

Caption: A diagram illustrating the stepwise interaction of SLES with a lipid bilayer.

Quantitative Analysis of SLES-Lipid Bilayer Interactions

The interaction of SLES with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature, focusing on the effects of SLES on the structural and physical properties of model membranes.

| Parameter | Lipid System | SLES Concentration | Observed Effect | Technique | Reference |

| Membrane Mass | Model Stratum Corneum (SC) Lipid Membrane | At or above CMC | Increase in mass due to SLES absorption | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | [1] |

| Lipid Dissolution | Model Stratum Corneum (SC) Lipid Membrane | At or above CMC | Partial dissolution of lipids | Fourier-Transform Infrared (FT-IR) Spectroscopy | [1] |

| Water Sorption | SLES-treated Model SC Lipid Membranes | - | Increased water sorption capacity | QCM-D and FT-IR Spectroscopy | [1] |

| Chain Conformational Order | Model Stratum Corneum (SC) Lipid Membrane | - | Increase in conformational order and stiffness | FT-IR Spectroscopy | [1] |

| Solubilization | Sebum-Mimetic Lipid Monolayer | 1% (w/w) | Complete solubilization | Monolayer Compression Isotherm | [5] |

Key Experimental Protocols

A variety of experimental techniques are employed to investigate the intricate interactions between SLES and lipid bilayers. Below are detailed methodologies for some of the key experiments cited in this guide.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique used to measure mass changes and viscoelastic properties of thin films at a solid-liquid interface in real-time.

Experimental Workflow:

Caption: A flowchart outlining the key steps in a QCM-D experiment.

Methodology:

-

Sensor Preparation: A silicon dioxide-coated quartz crystal sensor is cleaned and plasma-treated to create a hydrophilic surface.

-

Supported Lipid Bilayer (SLB) Formation: A supported lipid bilayer is formed on the sensor surface, typically by vesicle fusion. The formation of a stable bilayer is confirmed by a characteristic shift in frequency and dissipation.

-

Baseline Establishment: A stable baseline is recorded with the SLB-coated sensor in a pure buffer solution.

-

SLES Interaction: A solution of SLES at a specific concentration is introduced into the measurement chamber.

-

Data Acquisition and Analysis: Changes in the resonant frequency (Δf) and dissipation (ΔD) of the crystal are monitored over time. A decrease in frequency corresponds to an increase in mass (SLES binding), while an increase in frequency indicates mass loss (lipid removal). Changes in dissipation provide information about the structural and viscoelastic properties of the film.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the conformational order of the lipid acyl chains within the bilayer.

Methodology:

-

Sample Preparation: A model lipid membrane is prepared, for example, as a multilamellar vesicle suspension.

-

SLES Treatment: The lipid suspension is incubated with a solution of SLES.

-

Measurement: The FT-IR spectrum of the sample is recorded. The focus is typically on the symmetric (νs(CH2)) and asymmetric (νas(CH2)) C-H stretching vibrations of the lipid acyl chains, which are sensitive to the conformational order (trans/gauche isomerization).

-

Data Analysis: An increase in the frequency of these vibrational bands indicates a decrease in conformational order (more gauche conformers), while a decrease in frequency suggests an increase in order (more trans conformers). In the case of SLES interaction with stratum corneum models, a decrease in the frequency of these bands is observed, indicating an ordering effect.[1]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between SLES molecules and the lipid bilayer.

Simulation Workflow:

Caption: A schematic of the workflow for a molecular dynamics simulation study.

Methodology:

-

System Setup: A model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is constructed and solvated in a water box. SLES molecules are then added to the system at the desired concentration.[6]

-

Force Field Selection: An appropriate force field (e.g., GROMOS, CHARMM) is chosen to describe the interactions between all atoms in the system.

-

Equilibration: The system undergoes a series of equilibration steps, typically involving energy minimization followed by simulations under constant volume and then constant pressure, to allow the system to reach a stable state.

-

Production Simulation: A long simulation (nanoseconds to microseconds) is run under constant pressure and temperature (NPT ensemble) to generate a trajectory of atomic positions and velocities over time.

-

Analysis: The trajectory is analyzed to calculate various properties, such as the area per lipid, bilayer thickness, lipid tail order parameters, and the potential of mean force for SLES partitioning into the bilayer.[7]

Implications for Drug Development and Biological Systems

Understanding the interaction of SLES with lipid bilayers is paramount for several reasons:

-

Skin Irritation and Toxicity: The disruption of the stratum corneum, the outermost layer of the skin, by SLES is a primary cause of skin irritation. The ability of SLES to alter the structure and integrity of the lipid barrier can lead to increased transepidermal water loss and enhanced penetration of other irritants.

-

Drug Delivery: SLES and similar surfactants are sometimes used as penetration enhancers in topical and transdermal drug formulations. By transiently disrupting the lipid bilayer of the stratum corneum, they can facilitate the passage of active pharmaceutical ingredients. A thorough understanding of the mechanism allows for the rational design of formulations with optimal efficacy and minimal irritation.

-

Membrane Protein Research: The solubilization of lipid membranes is a crucial step in the extraction and purification of membrane proteins for structural and functional studies. The choice of surfactant and its concentration is critical to maintain the native conformation and activity of the protein.

Conclusion

The interaction of SLES with lipid bilayers is a complex process involving partitioning, membrane property alteration, and eventual solubilization. While sharing some mechanistic similarities with other anionic surfactants like SDS, SLES exhibits unique effects, such as increasing the conformational order of lipids in certain model membranes. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers and professionals to further investigate and harness the properties of this widely used surfactant in various scientific and industrial applications. The continued application of advanced biophysical techniques and computational modeling will undoubtedly provide even deeper insights into these fundamental molecular interactions.

References

- 1. Effects of anionic surfactants on the water permeability of a model stratum corneum lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct observation of interactions between supported lipid bilayers and surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Mixed micelles and other structures in the solubilization of bilayer lipid membranes by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifecanvastech.com [lifecanvastech.com]

- 5. mdpi.com [mdpi.com]

- 6. Molecular dynamics simulations of the effects of sodium dodecyl sulfate on lipid bilayer [cpb.iphy.ac.cn]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Protein Denaturation Mechanism of Sodium Lauryl Ether Sulfate (SLES)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underpinning protein denaturation induced by the anionic surfactant, Sodium Lauryl Ether Sulfate (B86663) (SLES). It covers the core principles of interaction, quantitative data from relevant studies, and detailed experimental protocols for investigating these phenomena.

Core Mechanism of SLES-Induced Protein Denaturation

Sodium Lauryl Ether Sulfate (SLES) is an anionic surfactant widely used in personal care and industrial products. Its ability to denature proteins is fundamental to its function as a detergent and cleaning agent. The denaturation process is a complex, multi-stage phenomenon driven by a combination of electrostatic and hydrophobic interactions between the surfactant and the protein. While structurally similar to the extensively studied Sodium Dodecyl Sulfate (SDS), the presence of ethoxy groups in the SLES head region introduces subtle differences in its physicochemical properties, such as its critical micelle concentration (CMC).[1][2]

The denaturation pathway can be broadly categorized into several concentration-dependent stages:

Stage I: Initial Binding at Low Concentrations (Below CMC) At concentrations well below the CMC, SLES monomers begin to interact with the protein. The initial binding is primarily electrostatic, where the negatively charged sulfate headgroups of SLES bind to positively charged amino acid residues (e.g., lysine, arginine) on the protein surface.[3] This initial interaction is often specific and involves a limited number of surfactant molecules.

Stage II: Cooperative Binding and Onset of Unfolding As the SLES concentration increases, a critical concentration is reached where cooperative binding begins. This process is characterized by the formation of micelle-like aggregates on the protein surface. The hydrophobic alkyl tails of the SLES molecules interact with the nonpolar regions of the protein, penetrating the hydrophobic core.[4] This intrusion disrupts the delicate balance of intramolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that maintain the protein's native tertiary structure.[5] This stage marks the onset of significant conformational changes and the beginning of the unfolding process.[6]

Stage III: Saturation and Complete Denaturation (Above CMC) At concentrations near and above the SLES critical micelle concentration, the protein becomes saturated with surfactant molecules. Large numbers of SLES molecules bind along the polypeptide chain, forming structures often described as a "pearl-necklace" or "rod-like" model.[7] The strong electrostatic repulsion between the dense layer of negatively charged sulfate headgroups bound to the protein backbone forces the polypeptide chain to extend and unfold into a more linear conformation.[1] In this state, the protein's intrinsic charge is masked by the overwhelming negative charge of the bound surfactant, and its native secondary and tertiary structures are almost entirely lost.[1]

The overall interaction is a synergistic play between electrostatics and hydrophobicity; initial electrostatic attraction facilitates the subsequent hydrophobic disruption of the protein's core, leading to complete denaturation.[8]

Quantitative Data on SLES-Protein Interaction

Quantitative analysis is crucial for understanding the potency of SLES as a denaturant. The following tables summarize key data from studies investigating the effects of SLES on proteins.

Table 1: Physicochemical Properties of SLES and SDS

| Property | Sodium Lauryl Ether Sulfate (SLES) | Sodium Dodecyl Sulfate (SDS) | Reference |

| Critical Micelle Concentration (CMC) | ~0.98 mM (Texapon N70, 25°C) | ~8 mM (in water) | [1] |

| Notes | The lower CMC of SLES, influenced by the ethoxy groups and purity, suggests it can form micelles and potentially denature proteins at lower concentrations than SDS. | A widely studied benchmark for anionic surfactant denaturation. |

Table 2: Effect of SLES Concentration, pH, and Temperature on Hair Protein Loss [9]

| Parameter | Condition | Protein Loss (Relative to Control) |

| Concentration (10 min, pH 7, 37°C) | 5% w/v SLES | Base Level (6x increase vs. no surfactant) |

| 30% w/v SLES | ~6-fold increase over 5% SLES | |

| pH (10 min, 30% SLES, 37°C) | pH 5 | Lower protein loss |

| pH 8 | Higher protein loss | |

| Temperature (10 min, 30% SLES, pH 7) | 37°C | Base Level |

| 42°C | ~2-fold increase over 37°C | |

| Exposure Time (30% SLES, pH 7, 37°C) | 10 minutes | Base Level |

| 24 hours | Significant increase over 10 minutes |

This study highlights that the denaturing effect of SLES on hair keratin (B1170402) is significantly enhanced by increases in concentration, pH, temperature, and exposure time.[9]

Experimental Protocols

Investigating the interaction between SLES and proteins requires robust biophysical techniques. Circular Dichroism and Fluorescence Spectroscopy are two primary methods used to monitor the conformational changes in proteins during denaturation.

Protocol: Monitoring SLES-Induced Denaturation using Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein (e.g., α-helices and β-sheets) as it unfolds.[10]

Objective: To quantify the change in a protein's secondary structure as a function of SLES concentration.

Materials:

-

Purified protein stock solution (~1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Note: Buffers with high chloride content can be problematic.[11]

-

High-purity SLES stock solution (e.g., 100 mM).

-

CD-compatible quartz cuvette (e.g., 0.1 cm pathlength).[10]

-

Circular Dichroism Spectropolarimeter.

Methodology:

-

Sample Preparation:

-

Prepare a series of protein-SLES solutions in microcentrifuge tubes. Keep the final protein concentration constant (e.g., 0.1-0.2 mg/mL) while varying the final SLES concentration from 0 mM up to a value significantly above its CMC (e.g., 10-20 mM).

-

For each SLES concentration, prepare a corresponding blank solution containing only the buffer and the same concentration of SLES.

-

Allow samples to equilibrate for a set time (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C).

-

-

Instrument Setup:

-

Data Acquisition:

-

First, run a baseline spectrum for each blank (buffer + SLES) and subtract it from the corresponding protein sample spectrum.

-

Measure the CD spectrum for the protein in the absence of SLES (native state).

-

Sequentially measure the CD spectra for the protein at each increasing SLES concentration.

-

-

Data Analysis:

-

The raw data is typically in ellipticity (millidegrees). Convert this to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the protein concentration in mol/L, n is the number of amino acid residues, and l is the pathlength in cm.

-

Monitor the MRE at a wavelength characteristic of α-helical structure, such as 222 nm.[11]

-

Plot MRE at 222 nm versus SLES concentration. The resulting curve will show the transition from the folded to the unfolded state.

-

The data can be fitted to a sigmoidal curve to determine the midpoint of the transition (Cm), which represents the SLES concentration required to denature 50% of the protein.

-

Protocol: Assessing SLES-Induced Denaturation using Intrinsic Tryptophan Fluorescence

This method leverages the sensitivity of tryptophan (Trp) and tyrosine (Tyr) residues to their local environment. Upon protein unfolding, these residues become more exposed to the aqueous solvent, which typically causes a shift in their fluorescence emission spectrum.[13]

Objective: To monitor the change in the tertiary structure around Trp/Tyr residues as a function of SLES concentration.

Materials:

-

Protein containing intrinsic fluorophores (Trp or Tyr).

-

High-purity SLES stock solution.

-

Fluorometer-compatible quartz cuvette.

-

Spectrofluorometer.

Methodology:

-

Sample Preparation:

-

Prepare a series of protein-SLES solutions as described in the CD protocol (Section 3.1). The final protein concentration is typically lower (e.g., 5-10 µM).

-

-

Instrument Setup:

-

Set the excitation wavelength. To selectively excite Tryptophan, use ~295 nm. To excite both Tryptophan and Tyrosine, use ~280 nm.[13]

-

Set the emission scan range, typically from 300 nm to 400 nm.

-

Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and resolution.

-

-

Data Acquisition:

-

Measure the fluorescence emission spectrum of the native protein (0 mM SLES). Note the wavelength of maximum emission (λmax).

-

Sequentially measure the emission spectra for the protein at each increasing SLES concentration.

-

Ensure to subtract the spectrum of a buffer-SLES blank to correct for background scatter and any fluorescent impurities.

-

-

Data Analysis:

-

As the protein unfolds, the Trp residues become more solvent-exposed, typically resulting in a red-shift (a shift to a longer wavelength) of the λmax. For example, λmax might shift from ~330 nm in a hydrophobic core to ~350 nm in an aqueous environment.[13]

-

Plot the λmax as a function of SLES concentration.

-

Alternatively, plot the fluorescence intensity at a fixed wavelength (e.g., 350 nm) versus SLES concentration.

-

Fit the resulting transition curve to a suitable model to determine the denaturation midpoint (Cm).

-

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]

- 3. Dilution of protein-surfactant complexes: A fluorescence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. quora.com [quora.com]

- 6. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analyzing Hair Damage Caused by SLS and SLES: Correlation Between Lowry Method and Zein Test [ps.tbzmed.ac.ir]

- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. boddylab.ca [boddylab.ca]

- 12. UV Denaturation of Proteins Monitored by Circular Dichroism in the Far-UV Region (180–260 nm) [protocols.io]

- 13. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

A Technical Guide to the Critical Micelle Concentration of SLES: Influence of Buffer Conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical micelle concentration (CMC) of Sodium Lauryl Ether Sulfate (B86663) (SLES), a widely used anionic surfactant in pharmaceutical and research applications. We will explore the fundamental principles of micellization, the significant impact of buffer conditions—specifically ionic strength and pH—on the CMC, and the standard experimental protocols for its determination.

Introduction to SLES and Micellization

Sodium Lauryl Ether Sulfate (SLES) is an anionic surfactant valued for its detergency and foaming properties. Structurally, it is an amphiphilic molecule, possessing a hydrophobic alkyl chain and a hydrophilic ether sulfate head group. In aqueous solutions, these individual molecules, or monomers, exist freely at low concentrations.

As the concentration increases, the hydrophobic tails begin to organize to minimize their contact with water. This self-assembly process leads to the formation of spherical aggregates known as micelles, with hydrophobic tails forming the core and hydrophilic heads facing the aqueous environment. The Critical Micelle Concentration (CMC) is defined as the specific concentration of surfactant at which these micelles begin to form.[1] Above the CMC, any additional surfactant monomers added to the system will preferentially form more micelles, while the free monomer concentration remains relatively constant.[2]

The Influence of Buffer Conditions on SLES CMC

The CMC is not an immutable property; it is highly sensitive to the surrounding solution's characteristics, such as temperature, electrolyte concentration (ionic strength), and pH.[3] For professionals in drug development, where SLES might be used as a solubilizing agent or emulsifier, understanding these influences is critical for formulation stability and efficacy.

The addition of electrolytes, such as salts from a buffer system (e.g., NaCl, KCl), has a pronounced effect on the CMC of ionic surfactants like SLES. The negatively charged sulfate head groups of SLES monomers exhibit electrostatic repulsion, which hinders micelle formation and results in a higher CMC.

When a salt is introduced into the solution, the dissociated counter-ions (e.g., Na⁺) form an ionic atmosphere around the charged head groups. This shields the electrostatic repulsions between them, making it energetically more favorable for the monomers to aggregate. Consequently, micelles can form at a lower surfactant concentration.

Key Principles:

-

Increased Ionic Strength: Leads to a decrease in the CMC.[4]

-

Counter-ion Valency: Divalent cations (e.g., Ca²⁺, Mg²⁺) are more effective at shielding charge than monovalent cations (e.g., Na⁺, K⁺), causing a more significant reduction in the CMC for a given molar concentration.[5]

The logical relationship between ionic strength and CMC is visualized below.

For SLES, the impact of pH on its CMC is less direct than for weakly acidic or basic surfactants. The sulfate group on SLES is the conjugate base of a strong acid, meaning it remains fully deprotonated and negatively charged across a wide pH range (typically pH 3-11). Therefore, within this common formulation range, pH changes have a minimal direct effect on the SLES head group charge and, consequently, on the CMC.[6]

However, at extreme pH values, secondary effects can become significant:

-

Acidic Conditions (pH < 4): Under highly acidic conditions, SLES can undergo hydrolysis at the ether linkages. This chemical degradation creates non-surfactant species and other surface-active molecules (like dodecanol), which alters the overall surface properties and can lead to a decrease in the measured CMC of the remaining SLES.[7]

-

Alkaline Conditions (pH > 11): While the SLES molecule itself is stable, high pH can affect other formulation components or the overall ionic strength, indirectly influencing micellization.

Quantitative Data on SLES CMC

The CMC of SLES is dependent on factors including purity, temperature, and the degree of ethoxylation. The following table summarizes representative CMC values under different conditions.

| Surfactant | Medium | Temperature (°C) | CMC (mmol/L) | Reference |

| Commercial SLES | Water | 30 | 0.53 | [8] |

| Commercial SLES | Water | 40 | 0.74 | [8] |

| Commercial SLES | 0.10 mol/L NaCl | 30 | 0.16 | [8] |

| Commercial SLES | 0.10 mol/L NaCl | 40 | 0.12 | [8] |

| SLES (x=1, 2, or 3) | Water | 23 | ~0.80 | [9] |

Note: The degree of ethoxylation (the number of ethylene (B1197577) oxide units) in SLES can slightly alter its properties, but studies have shown the CMC is not strongly dependent on it.[9]

The following diagram illustrates the conceptual pathway of how buffer ions promote micelle formation.

Experimental Protocols for CMC Determination

Several reliable techniques are used to determine the CMC of surfactants.[3] The choice of method often depends on the nature of the surfactant and the available instrumentation.[10]

-

Principle: This is a classic and widely applicable method.[1] Surfactant monomers adsorb at the air-water interface, reducing the solution's surface tension. This reduction continues as the surfactant concentration increases. At the CMC, the interface becomes saturated with monomers, and newly added surfactants form micelles in the bulk solution rather than accumulating at the surface. As a result, the surface tension remains relatively constant above the CMC.

-

Protocol:

-

Prepare a series of surfactant solutions in the desired buffer, spanning a concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring).

-

Plot surface tension (γ) versus the logarithm of the surfactant concentration (log C).

-

The CMC is determined from the intersection point of the two linear regions of the plot—the steeply declining portion and the plateau.[1]

-

-

Principle: This method is ideal for ionic surfactants like SLES.[1] Below the CMC, SLES monomers act as charge carriers, and the solution's conductivity increases linearly with concentration. Above the CMC, monomers aggregate into micelles. Micelles are much larger and diffuse more slowly, making them less efficient charge carriers than an equivalent number of free monomers.[2] This leads to a change in the slope of the conductivity versus concentration plot.

-

Protocol:

-

Prepare a series of SLES solutions in the desired buffer.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Plot the specific conductivity (κ) as a function of surfactant concentration (C).

-

The plot will show two distinct linear portions. The CMC is the concentration at the intersection of these two lines.

-

-

Principle: This sensitive technique uses a hydrophobic fluorescent probe, such as pyrene (B120774).[11] In a polar environment like water, pyrene exhibits specific fluorescence characteristics. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core. This change in the microenvironment causes a detectable shift in pyrene's fluorescence spectrum. A common method involves monitoring the intensity ratio of the first and third vibronic peaks (I₁/I₃) of the emission spectrum. This ratio is sensitive to the polarity of the probe's environment and shows a distinct change upon micellization.

-

Protocol:

-

Prepare a series of SLES solutions in the desired buffer, each containing a small, constant amount of pyrene.

-

Excite the solutions (typically around 335 nm for pyrene) and record the fluorescence emission spectrum for each.

-

Calculate the intensity ratio of the first and third vibronic peaks (I₁/I₃).

-

Plot the I₁/I₃ ratio against the surfactant concentration. The plot will typically be sigmoidal, and the CMC is often determined from the inflection point or the intersection of tangents drawn from the pre- and post-micellar regions.[1]

-

The following diagram outlines a typical workflow for CMC determination.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. justagriculture.in [justagriculture.in]

- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 5. jsirjournal.com [jsirjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Methods for CMC determination of surfactants: are theyvinterchangeable? [pubblicazioni.unicam.it]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biodegradability and Environmental Fate of Sodium Lauryl Ether Sulfate (SLES) in Laboratory Waste

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental fate of Sodium Lauryl Ether Sulfate (B86663) (SLES), a common anionic surfactant found in laboratory detergents and cleaning agents. Understanding the environmental journey of SLES is crucial for responsible laboratory management and minimizing the ecological footprint of research and development activities. This document details the biodegradation pathways of SLES, its ecotoxicological profile, and standardized methods for its analysis and biodegradability assessment, with a particular focus on the context of laboratory wastewater.

Introduction to SLES and its Presence in Laboratory Waste

Sodium Lauryl Ether Sulfate (SLES) is an anionic surfactant widely used for its excellent detergency and foaming properties. In laboratory settings, it is a key ingredient in numerous cleaning products for glassware, equipment, and general housekeeping. Consequently, SLES is a common constituent of laboratory wastewater, which often contains a complex mixture of other chemicals, including organic solvents, heavy metals, and active pharmaceutical ingredients (APIs). The co-presence of these substances can influence the environmental fate and potential toxicity of SLES. Pharmaceutical and biomedical research laboratory wastewater, in particular, can be characterized by high concentrations of organic compounds, some of which may be readily biodegradable while others are refractory. The pH of such wastewater can also vary significantly, ranging from acidic to alkaline.

Biodegradability of SLES

SLES is generally considered to be readily biodegradable under aerobic conditions, with primary degradation rates often exceeding 90%.[1] However, the rate and extent of its breakdown can be influenced by several factors, including the presence of oxygen, temperature, pH, and the microbial communities present.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of SLES is initiated by microbial enzymes that cleave the molecule at two primary sites: the ether linkages and the sulfate ester bond. The degradation proceeds through a series of enzymatic steps, ultimately leading to the formation of carbon dioxide, water, and inorganic sulfate.

The aerobic biodegradation of SLES is carried out by a diverse range of microorganisms, including bacteria from the genera Pseudomonas, Acinetobacter, Klebsiella, and Serratia.[2] The initial steps in the aerobic degradation pathway are illustrated in the diagram below.

Anoxic Biodegradation

In anoxic environments, such as in some parts of wastewater treatment plants, the biodegradation of SLES can still occur, although generally at a slower rate than under aerobic conditions.[3] Denitrifying bacteria, for instance, can utilize SLES as a carbon source in the absence of oxygen, using nitrate (B79036) as the terminal electron acceptor. Key bacterial genera involved in the anoxic degradation of SLES include Pseudomonas and Aeromonas.[2] The degradation mechanism under anoxic conditions also involves both ester and ether cleavage.[2]

Factors Influencing Biodegradation

Several environmental factors can significantly impact the rate of SLES biodegradation:

-

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for the active microbial community. Studies have shown that the optimal temperature for SLES degradation by Pseudomonas aeruginosa is around 30°C.[3]

-

pH: The optimal pH for SLES biodegradation is typically in the neutral range (pH 7-9).[3]

-

Soil Type: In soil environments, the rate of SLES degradation is influenced by the soil composition. Degradation is generally faster in silty-clay soils, with reported half-lives of approximately 6 days, compared to gravelly soils where half-lives can be around 8-9 days.[2]

-

Presence of Other Organic Matter: The presence of other readily biodegradable carbon sources, such as glucose or maltose, can sometimes enhance the degradation of SLES by supporting a larger and more active microbial population.[2]

Quantitative Data on SLES Biodegradation and Environmental Fate

The following tables summarize key quantitative data on the biodegradability and ecotoxicity of SLES.

Table 1: Biodegradation of SLES under Various Conditions

| Parameter | Condition | Result | Reference |

| Primary Biodegradation | Aerobic, 28 days | > 90% | [1] |

| Ultimate Biodegradation | Aerobic, 28 days (OECD 301B) | > 60% | [1][4] |

| Ready Biodegradability | Aerobic, 24 hours | 40-70% | [2] |

| Anoxic Degradation | Nitrate-reducing, < 1 day | 41% of 500 mg/L SLES by P. nitroreducens | [2] |

| Half-life in Soil | Silty-clay soil | ~6 days | [2] |

| Half-life in Soil | Gravelly soil | 8-9 days | [2] |

Table 2: Ecotoxicity of SLES to Aquatic Organisms

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Fish | ||||

| Pimephales promelas (Fathead Minnow) | NOEC | 1.357 | 42 days | [5] |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 3.6 | 96 hours | [5] |

| Invertebrates | ||||

| Daphnia magna (Water Flea) | EC50 | Not specified | 48 hours | [5] |

| Algae | ||||

| Raphidocelis subcapitata | EC50 | Not specified | Not specified | - |

Note: Specific LC50 and EC50 values for some organisms were not available in the provided search results. Further literature review may be necessary for a complete dataset.

Experimental Protocols for Biodegradability and Analysis

OECD 301B: CO2 Evolution Test

The OECD 301B test is a standard method to determine the ready biodegradability of a chemical substance by measuring the amount of carbon dioxide produced.

Detailed Methodology:

-

Preparation of Mineral Medium: A specific mineral medium containing essential salts is prepared according to the OECD 301 guideline.

-

Inoculum: The inoculum is typically activated sludge from a wastewater treatment plant treating predominantly domestic sewage. It is pre-conditioned by aerating for 5-7 days.[1]

-

Test Setup: The test substance (SLES) is added to the mineral medium in test vessels to a final concentration of 10-20 mg of dissolved organic carbon (DOC) per liter.[1] Blank vessels containing only the inoculum and mineral medium are also prepared.

-

Incubation: The vessels are incubated in the dark or diffuse light at a constant temperature of 22 ± 2°C for 28 days.[1] The solutions are aerated with CO2-free air.

-

CO2 Measurement: The CO2 evolved from the biodegradation of SLES is trapped in a series of vessels containing a known concentration of barium hydroxide (B78521) or sodium hydroxide.[1]

-

Analysis: The amount of CO2 produced is determined by titrating the remaining hydroxide in the trapping solution or by measuring the total inorganic carbon (TIC).[1]

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.[1]

Analysis of SLES in Wastewater by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of SLES in complex matrices like laboratory wastewater.

Sample Preparation:

-

Filtration: Wastewater samples are filtered to remove particulate matter.

-

Solid-Phase Extraction (SPE): The filtered sample is passed through a solid-phase extraction cartridge (e.g., a mixed-mode cation exchange and reversed-phase material) to concentrate the SLES and remove interfering substances.

-

Elution: The SLES is eluted from the SPE cartridge using an appropriate solvent mixture, such as methanol/ammonium hydroxide.

-

Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions (Example):

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of anionic surfactants like SLES.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions for SLES are monitored.

Environmental Fate and Ecotoxicity

The environmental fate of SLES is primarily governed by its biodegradability. In aquatic environments, SLES that is not removed by wastewater treatment can be toxic to aquatic organisms. The toxicity of SLES is generally considered to be low to moderate.[3]

Aquatic Compartment

SLES can be toxic to a range of aquatic organisms, including fish, invertebrates, and algae. The toxicity is influenced by factors such as water hardness and the specific species. Chronic exposure to sublethal concentrations can lead to reduced growth and reproduction.

Terrestrial Compartment

When laboratory wastewater is used for irrigation or when sludge from wastewater treatment is applied to land, SLES can enter the terrestrial environment. In soil, SLES is subject to biodegradation, with its persistence being dependent on soil type and environmental conditions. While SLES shows low acute toxicity to terrestrial plants, chronic exposure may lead to reduced root elongation and photosynthetic performance.[3]

Conclusion and Recommendations for Laboratory Waste Management

SLES is a readily biodegradable surfactant under most environmental conditions, particularly in the aerobic environment of a well-functioning wastewater treatment plant. However, its release into the environment should be managed responsibly to minimize potential ecotoxicological effects. For laboratories, the following recommendations are crucial:

-

Minimize Use: Where possible, use the minimum effective concentration of SLES-containing cleaning agents.

-

Proper Disposal: Ensure that all laboratory wastewater containing SLES is discharged to a sanitary sewer system that leads to a wastewater treatment plant.

-

Avoid Direct Release: Never discharge SLES-containing waste directly into storm drains or surface waters.

-

Consider Alternatives: For sensitive applications or in areas with stringent environmental regulations, consider using alternative, more environmentally friendly surfactants.

By adhering to these practices, researchers and laboratory personnel can significantly reduce the environmental impact of SLES from their activities.

References

Spectroscopic Characterization of Sodium Lauryl Ether Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of sodium lauryl ether sulfate (B86663) (SLES), a widely utilized anionic surfactant in the pharmaceutical and cosmetic industries. This document details the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the qualitative and quantitative analysis of SLES. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development settings.

Introduction to Sodium Lauryl Ether Sulfate (SLES)

Sodium lauryl ether sulfate is an anionic detergent and surfactant found in many personal care products. It is an inexpensive and very effective foaming agent. SLES is derived from palm kernel oil or coconut oil. It is a mixture of sodium alkyl ether sulfates, the alkyl groups having a carbon chain length of 12 to 14. The ethoxylation of the corresponding fatty alcohols results in a distribution of ethylene (B1197577) oxide chain lengths. The chemical structure of SLES is CH₃(CH₂)₁₀CH₂(OCH₂CH₂)ₙOSO₃Na.

The precise characterization of SLES is critical for quality control, formulation development, and regulatory compliance. Spectroscopic methods offer powerful tools for elucidating its structure, determining its purity, and quantifying its concentration in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of SLES. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the alkyl chain, the ethylene oxide units, and the sulfate group.

¹H NMR Spectroscopy

¹H NMR spectroscopy of SLES allows for the determination of the average number of ethylene oxide groups and the identification of related impurities such as sodium lauryl sulfate (SLS).

Table 1: Typical ¹H NMR Chemical Shifts for Sodium Lauryl Ether Sulfate in D₂O

| Chemical Shift (ppm) | Assignment | Multiplicity |

| ~0.88 | CH₃- (Terminal methyl group of the alkyl chain) | Triplet |

| ~1.27 | -(CH₂)ₙ- (Methylene groups of the alkyl chain) | Multiplet |

| ~1.60 | -CH₂-CH₂-O- (Methylene group adjacent to the alkyl chain) | Multiplet |

| ~3.65 | -O-CH₂-CH₂-O- (Methylene groups of the ethylene oxide units) | Multiplet |

| ~4.08 | -CH₂-O-SO₃⁻ (Methylene group adjacent to the sulfate group) | Triplet |

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of the SLES molecule.

Table 2: Typical ¹³C NMR Chemical Shifts for Sodium Lauryl Ether Sulfate

| Chemical Shift (ppm) | Assignment |

| ~14.5 | CH₃- (Terminal methyl group of the alkyl chain) |

| ~23.0 - 32.5 | -(CH₂)ₙ- (Methylene groups of the alkyl chain) |

| ~67.0 | -CH₂-O-SO₃⁻ (Methylene group adjacent to the sulfate group) |

| ~69.0 - 71.0 | -O-CH₂-CH₂-O- (Methylene groups of the ethylene oxide units) |

Experimental Protocol for NMR Analysis

A detailed experimental protocol for acquiring NMR spectra of SLES is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the SLES sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing (0.0 ppm).

-

NMR Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds, and a spectral width of 10-15 ppm.

-

Suppress the residual water signal if using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, and a spectral width of 200-250 ppm.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used for the qualitative and quantitative analysis of SLES. It is particularly useful for identifying the characteristic functional groups present in the molecule.

Vibrational Mode Assignments

The FT-IR spectrum of SLES is characterized by strong absorption bands corresponding to the vibrations of the sulfate and ether groups.

Table 3: Characteristic FT-IR Vibrational Modes for Sodium Lauryl Ether Sulfate

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2925 | C-H asymmetric stretching (alkyl chain) |

| ~2855 | C-H symmetric stretching (alkyl chain) |

| ~1465 | C-H bending (alkyl chain) |

| ~1210-1245 | S=O asymmetric stretching (sulfate group) |

| ~1080 | S=O symmetric stretching (sulfate group) |

| ~1110 | C-O-C stretching (ether linkage) |

Experimental Protocol for Quantitative ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for the quantitative analysis of SLES in liquid formulations.

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Background Collection: Record a background spectrum of the clean, dry ATR crystal.

-

Calibration Standards: Prepare a series of SLES standards of known concentrations in the relevant matrix (e.g., water).

-

Sample Measurement: Apply a small amount of the standard or sample solution onto the ATR crystal, ensuring complete coverage.

-

Spectral Acquisition: Record the FT-IR spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

Data Analysis:

-

Baseline correct the spectra.

-

Measure the absorbance or peak height of the characteristic sulfate band (around 1210-1245 cm⁻¹).

-

Construct a calibration curve by plotting the absorbance/peak height versus the concentration of the standards.

-

Determine the concentration of SLES in the unknown sample using the calibration curve.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the characterization and quantification of SLES. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Ionization Techniques and Fragmentation

Electrospray ionization (ESI) is the most common ionization technique for SLES, typically producing the deprotonated molecule [M-Na]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Table 4: Common Mass Spectrometry Techniques for SLES Analysis

| Technique | Purpose | Key Parameters |

| LC-ESI-MS | Quantification and identification of SLES and its homologues. | Mobile Phase: Methanol/water or acetonitrile (B52724)/water gradients. Ionization Mode: Negative ESI. |

| LC-ESI-MS/MS | Structural confirmation and quantification in complex matrices. | Collision Energy: Optimized for fragmentation of the precursor ion. Monitored Transitions: Specific precursor-to-product ion transitions for each homologue. |

| FAB-MS | Determination of alkyl chain length and number of ethylene oxide units. | Matrix: Glycerol or other suitable liquid matrix. |

Experimental Protocol for LC-MS/MS Analysis

-

Sample Preparation: Dilute the SLES-containing sample in a suitable solvent (e.g., methanol/water) to an appropriate concentration.

-

LC Separation:

-

Column: Use a C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like ammonium (B1175870) acetate.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

MS Detection:

-

Ion Source: Electrospray ionization (ESI) in negative ion mode.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis. For MS/MS, use Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimize capillary voltage, gas flow rates, and temperature.

-

-

Data Analysis:

-

Identify the peaks corresponding to different SLES homologues based on their mass-to-charge ratios.

-

For quantitative analysis, construct a calibration curve using standards of known concentrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

SLES does not possess a significant chromophore, and therefore, direct UV-Vis spectrophotometry is not feasible. However, an indirect colorimetric method can be employed for its quantification. This method is based on the formation of an ion-pair complex between the anionic SLES and a cationic dye, such as methylene (B1212753) blue.

Principle of the Methylene Blue Method

SLES reacts with methylene blue in an acidic or neutral medium to form a blue-colored ion-pair complex that is extractable into an organic solvent like chloroform (B151607). The intensity of the color in the organic phase, measured by a spectrophotometer, is proportional to the concentration of SLES.

Experimental Protocol for UV-Vis Analysis

-

Reagent Preparation:

-

Methylene Blue Solution: Prepare a stock solution of methylene blue in water.

-

Buffer Solution: Prepare a phosphate (B84403) buffer solution (pH ~7.2).

-

-

Calibration Standards: Prepare a series of SLES standard solutions in water.

-

Sample Preparation:

-

Take a known volume of the sample or standard solution in a separatory funnel.

-

Add the buffer solution and the methylene blue solution.

-

Add a measured volume of chloroform.

-

-

Extraction: Shake the separatory funnel vigorously for a few minutes to facilitate the extraction of the ion-pair complex into the chloroform layer. Allow the layers to separate.

-

Measurement:

-

Carefully collect the chloroform layer.

-

Measure the absorbance of the chloroform extract at the wavelength of maximum absorption (λmax), which is typically around 652 nm, using a UV-Vis spectrophotometer. Use chloroform as the blank.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the concentration of SLES in the sample from the calibration curve.

-

Workflow Diagrams

General Spectroscopic Characterization Workflow

Caption: General workflow for the spectroscopic characterization of SLES.

Experimental Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of SLES.

Conclusion

The spectroscopic techniques outlined in this guide provide a robust toolkit for the comprehensive characterization of sodium lauryl ether sulfate. NMR spectroscopy is indispensable for detailed structural elucidation, while FT-IR offers a rapid method for functional group identification and quantification. Mass spectrometry, particularly when coupled with liquid chromatography, delivers high sensitivity and specificity for both qualitative and quantitative analyses. Although indirect, UV-Vis spectrophotometry presents a simple and cost-effective method for routine quantification. The selection of the appropriate technique will depend on the specific analytical requirements, such as the need for structural information, sensitivity, and sample throughput. The detailed protocols and data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals working with SLES.

The Role of Ethoxylation in SLES Surfactant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of ethoxylation in defining the physicochemical and performance characteristics of Sodium Lauryl Ether Sulfate (B86663) (SLES), a ubiquitous anionic surfactant. By exploring the relationship between the degree of ethoxylation and key surfactant properties, this document aims to equip researchers and formulation scientists with the core knowledge required for product development and optimization.

Introduction to SLES and Ethoxylation

Sodium Lauryl Ether Sulfate (SLES) is an anionic surfactant widely used in personal care, household cleaning, and industrial applications for its excellent detergency, emulsifying, and foaming properties.[1][2] It is synthesized from Sodium Lauryl Sulfate (SLS) through a process called ethoxylation, where ethylene (B1197577) oxide (EO) is added to the parent molecule.[3] The general chemical structure is CH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃Na, where 'n' represents the average number of ethylene oxide units.[2][4]